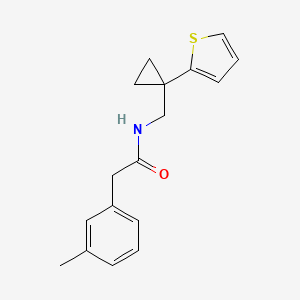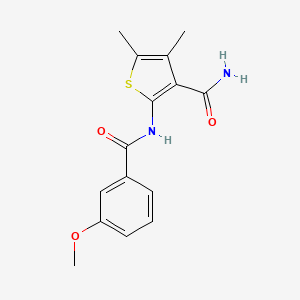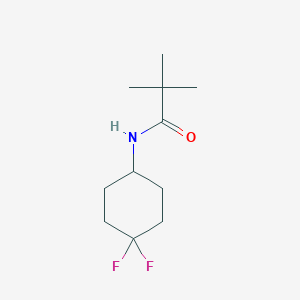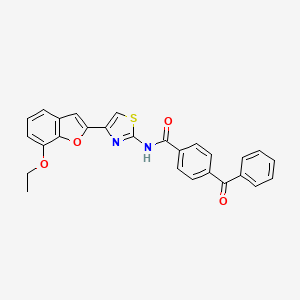![molecular formula C19H18FN3O4 B2897303 1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 897623-14-2](/img/structure/B2897303.png)
1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a pyridine ring (a six-membered ring with one nitrogen atom).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidine core, with a butyl group, a fluorophenyl group, and a furo group attached at different positions. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Applications De Recherche Scientifique
Antiproliferative Activity
Pyrido[2,3-d]pyrimidines have shown significant antiproliferative activity . For instance, the compound API-1, a derivative of pyrido[2,3-d]pyrimidin-5-one, is a promising antiproliferative agent .
Antimicrobial Activity
Some pyrido[2,3-d]pyrimidines have demonstrated antimicrobial potential . The exact mechanism of action and the spectrum of antimicrobial activity can vary depending on the specific structure of the compound.
Anti-inflammatory and Analgesic Activity
Certain pyrido[2,3-d]pyrimidines have been found to possess anti-inflammatory and analgesic properties . These compounds could potentially be developed into new drugs for the treatment of various inflammatory conditions and pain management.
Hypotensive Activity
Pyrido[2,3-d]pyrimidines have also been studied for their hypotensive effects . These compounds could potentially be used in the treatment of hypertension and other cardiovascular conditions.
Antihistaminic Activity
Some pyrido[2,3-d]pyrimidines have shown antihistaminic activity . They could potentially be used in the development of new antihistamine drugs for the treatment of allergies and other conditions.
Inhibition of Tyrosine Kinase
Tyrosine kinase inhibitors are important in the treatment of certain types of cancer. Among pyrido[2,3-d]pyrimidin-7-one derivatives, the tyrosine kinase inhibitor TKI-28 has been noted .
Inhibition of Cyclin-dependent Kinase (CDK)
Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their inhibitors can be used in cancer therapy. Some pyrido[2,3-d]pyrimidin-7-one derivatives have been found to inhibit CDKs .
Synthesis of New Derivatives
The synthesis of new pyrido[2,3-d]pyrimidine derivatives is a rapidly growing area of organic synthesis . These new compounds could potentially exhibit a wide range of biological activities and could be used in the development of new therapies.
Mécanisme D'action
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can control cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth, differentiation, migration, and metabolism. By inhibiting protein kinases, it disrupts the normal functioning of these pathways, leading to changes in cell behavior .
Result of Action
The result of the compound’s action is the inhibition of cell growth, differentiation, migration, and metabolism. This can lead to the death of cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
13-butyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-2-3-7-23-16-15(17(24)22-19(23)26)13(10-5-4-6-11(20)8-10)14-12(21-16)9-27-18(14)25/h4-6,8,13,21H,2-3,7,9H2,1H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRHCGMCXQQKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=CC=C4)F)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide](/img/structure/B2897220.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2897221.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2897224.png)

![3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2897227.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897231.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2897232.png)
![2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone](/img/structure/B2897235.png)
![6-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2897236.png)

![Tert-butyl 2-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2897242.png)
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897243.png)